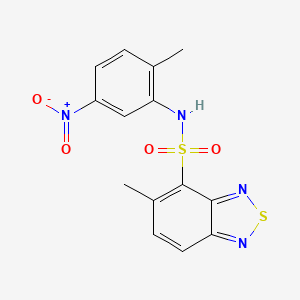
5-methyl-N-(2-methyl-5-nitrophenyl)-2,1,3-benzothiadiazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(2-methyl-5-nitrophenyl)-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MNBS and is synthesized using a specific method. The purpose of
作用机制
The mechanism of action of MNBS is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and topoisomerase. MNBS has also been shown to induce apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels.
Biochemical and Physiological Effects:
MNBS has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MNBS inhibits the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. MNBS has also been shown to inhibit the proliferation of cancer cells such as HeLa and MCF-7. In vivo studies have demonstrated that MNBS has a low toxicity profile and does not cause significant adverse effects in animals.
实验室实验的优点和局限性
MNBS has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and diverse range of applications. However, MNBS has some limitations, such as its limited solubility in water and its potential instability under certain conditions.
未来方向
There are several future directions for MNBS research, including:
1. Investigating the potential of MNBS as a fluorescent probe for imaging biological systems.
2. Developing MNBS-based materials for use in OLEDs and OPV devices.
3. Studying the mechanism of action of MNBS in more detail to identify potential targets for drug development.
4. Investigating the potential of MNBS as a therapeutic agent for various diseases, including cancer and infectious diseases.
5. Exploring the potential of MNBS as a tool for studying protein-ligand interactions in drug discovery.
Conclusion:
In conclusion, MNBS is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. MNBS is synthesized using a specific method and has been investigated for its antibacterial, antifungal, and anticancer properties, as well as its potential use as a fluorescent probe and a component in OLEDs and OPV devices. MNBS has several advantages for lab experiments, including its ease of synthesis and low toxicity profile, but also has some limitations. There are several future directions for MNBS research, including investigating its potential as a therapeutic agent and a tool for drug discovery.
合成方法
MNBS is synthesized using a specific method that involves the reaction of 5-methyl-2-aminobenzothiazole with 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
科学研究应用
MNBS has been extensively studied for its potential applications in various fields such as medicine, biology, and materials science. In medicine, MNBS has been investigated for its antibacterial, antifungal, and anticancer properties. In biology, MNBS has been used as a fluorescent probe to study protein-ligand interactions. In materials science, MNBS has been used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
属性
IUPAC Name |
5-methyl-N-(2-methyl-5-nitrophenyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S2/c1-8-3-5-10(18(19)20)7-12(8)17-24(21,22)14-9(2)4-6-11-13(14)16-23-15-11/h3-7,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPHBAIHKVRCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC3=NSN=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-(2,4-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117281.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5117284.png)
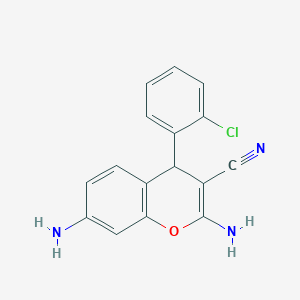
![2-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-4,6-diiodophenol hydrochloride](/img/structure/B5117296.png)
![4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B5117321.png)
![(3-methoxypropyl){2-[2-(3-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5117322.png)
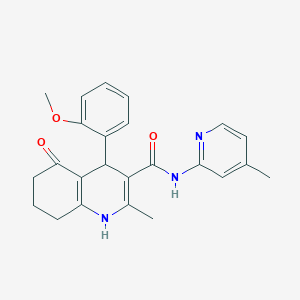
![1-(1,3-benzodioxol-5-yl)-5-{[5-(diethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117336.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5117350.png)
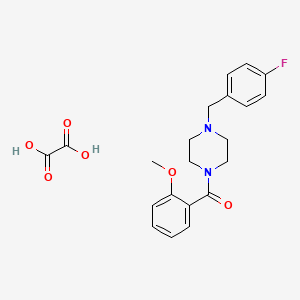
![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5117362.png)
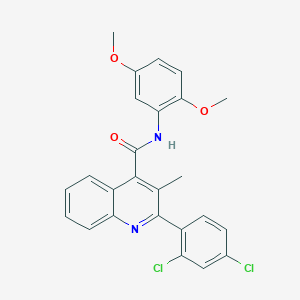
![4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5117384.png)